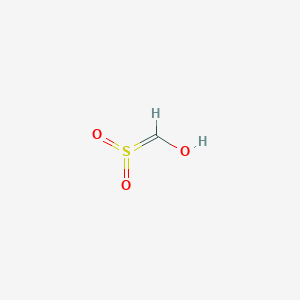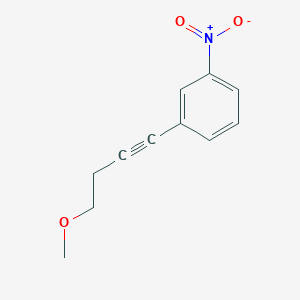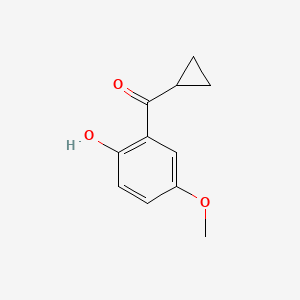![molecular formula C11H11N3S B14192003 4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine CAS No. 854375-22-7](/img/structure/B14192003.png)
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a pyridine derivative in the presence of a sulfur source, such as thiourea or elemental sulfur.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Functionalized pyrimidine or pyridine derivatives.
科学研究应用
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole:
N-Methyl- (5-pyrid-4-ylthien-2-yl)methylamine: This compound features a pyridine ring and a sulfanyl linkage but differs in the presence of a thiophene ring.
Uniqueness
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is unique due to its specific combination of pyrimidine and pyridine rings linked by a sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
854375-22-7 |
|---|---|
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC 名称 |
4-methyl-2-(pyridin-2-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H11N3S/c1-9-5-7-13-11(14-9)15-8-10-4-2-3-6-12-10/h2-7H,8H2,1H3 |
InChI 键 |
VHRADEWTVBQQGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)SCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)

![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)



![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)

![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
